molecular formula C11H7Cl2NO2 B1420433 Methyl 4,8-dichloroquinoline-2-carboxylate CAS No. 1020101-15-8

Methyl 4,8-dichloroquinoline-2-carboxylate

Cat. No.: B1420433
CAS No.: 1020101-15-8
M. Wt: 256.08 g/mol
InChI Key: NWTKQPIRZXAPEZ-UHFFFAOYSA-N
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Description

Methyl 4,8-dichloroquinoline-2-carboxylate: is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 4,8-dichloroquinoline with methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,8-dichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4,8-dichloroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline compounds.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 4,8-dichloroquinoline-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

  • Methyl 4,6-dichloroquinoline-2-carboxylate
  • 4,7-Dichloroquinoline

Comparison: Methyl 4,8-dichloroquinoline-2-carboxylate is unique due to the specific positions of the chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to Methyl 4,6-dichloroquinoline-2-carboxylate, the 4,8-dichloro derivative may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

methyl 4,8-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKQPIRZXAPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674839
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020101-15-8
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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